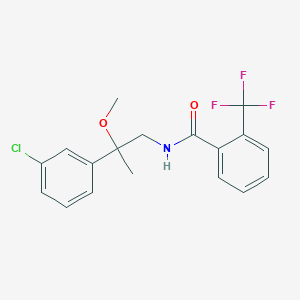
N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-(trifluoromethyl)benzamide, also known as TCB-2, is a synthetic compound that belongs to the family of phenethylamines. It has been found to have potential applications in scientific research, particularly in the field of neuroscience.
Applications De Recherche Scientifique
Supramolecular Chemistry and Materials Science
Research on compounds with similar structural features, such as those involving π-stacked motifs encased in hydrogen-bonded networks, highlights their significance in supramolecular chemistry and materials science. For instance, the study of benzene-1,3,5-tricarboxamide derivatives demonstrates the potential for creating new modes of organization, which can be applied in designing columnar liquid crystals and other materials with specific optical and electronic properties (Lightfoot, Mair, Pritchard, & Warren, 1999).
Antipathogenic Activity
The synthesis and characterization of acylthioureas, including those with halogenated phenyl substituents, have shown significant antipathogenic activities, especially against strains like Pseudomonas aeruginosa and Staphylococcus aureus. This suggests that derivatives of N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-(trifluoromethyl)benzamide could be explored for their antimicrobial and antibiofilm properties, contributing to the development of new antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).
Organic Synthesis and Drug Development
In organic synthesis, such compounds are valuable for studying reaction mechanisms and developing synthetic methodologies. For example, research on substituted benzamides and their application in adult boll weevils suggests potential for pest control applications. The study of their synthesis, structure, and neuroleptic activity also indicates their relevance in discovering novel therapeutic agents (Haynes, 1987).
Pharmacology and Medicinal Chemistry
Benzamide derivatives have been studied extensively for their pharmacological properties, including anticonvulsant and neuroleptic activities. This illustrates the potential of N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-(trifluoromethyl)benzamide and similar compounds in the development of new medications targeting specific physiological pathways (Mussoi, Boswell, Mehta, Soroko, & Burchall, 1996).
Propriétés
IUPAC Name |
N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClF3NO2/c1-17(25-2,12-6-5-7-13(19)10-12)11-23-16(24)14-8-3-4-9-15(14)18(20,21)22/h3-10H,11H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVDYOLQCKHJCGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=CC=C1C(F)(F)F)(C2=CC(=CC=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

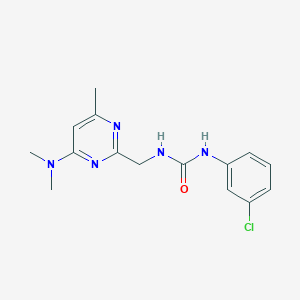
![N-[3-(4-methyl-1,3-thiazol-2-yl)-1-(prop-2-enoyl)pyrrolidin-3-yl]acetamide](/img/structure/B2963584.png)
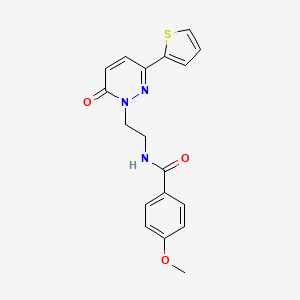
![3-(4-chlorophenyl)-1-[(3-chlorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2963589.png)
![3-{[1-(1-Benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole](/img/structure/B2963590.png)
![Benzo[d]thiazol-2-yl(4-((benzyloxy)methyl)piperidin-1-yl)methanone](/img/structure/B2963592.png)
![6-benzyl-3-{[4-(2-pyridyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2963595.png)
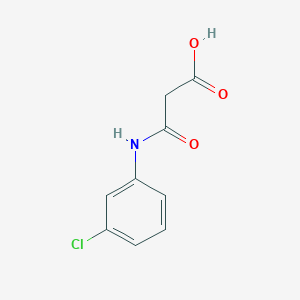
![tert-Butyl (2-formyltricyclo[2.2.1.02,6]heptan-3-yl)carbamate](/img/structure/B2963598.png)

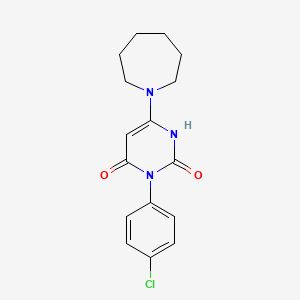

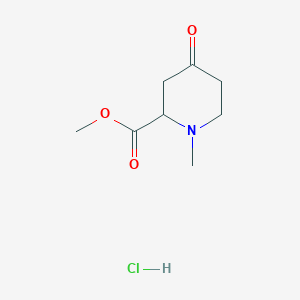
![3-(2H-1,3-benzodioxol-5-yl)-2-cyano-N-[5-(dimethylsulfamoyl)-2-methylphenyl]prop-2-enamide](/img/structure/B2963605.png)